N-(3-Isothiocyanatobenzyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide
Description
Historical Development of Pyridinium-Oxazole Fluorescent Probes
The historical development of pyridinium-oxazole fluorescent probes represents a significant evolution in fluorescent probe technology, with foundations dating back to the initial synthesis of oxazolo[3,2-a]pyridinium salts in the mid-20th century. Early research in this field focused on the synthesis of 2-substituted oxazolo[3,2-a]pyridinium salts through cyclization reactions of 2-(4-ethoxybutyryl)-oxazoles with hydrobromic acid, followed by aromatization using boiling acetic anhydride. These pioneering synthetic methodologies established the fundamental chemical principles that would later be refined to produce more sophisticated fluorescent systems.
The advancement toward contemporary pyridinium-oxazole dyads emerged through the development of oxidative intramolecular 1,2-amino-oxygenation reactions, initially employing gold(I)/gold(III) catalytic systems. This first-generation approach enabled the synthesis of ionic pyridinium-oxazole dyads with tunable emission wavelengths, marking a significant breakthrough in the field. However, challenges with undesired fluorination of electronically rich compounds led to the development of second-generation synthetic approaches utilizing copper(II)/phenyliodinediacetate-mediated oxidative processes. These refined methodologies demonstrated superior compatibility with electron-rich aromatic systems and provided access to compounds with quantum efficiencies reaching 0.96, representing a substantial improvement over earlier synthetic approaches.
Research investigations have revealed that the evolution of pyridinium-oxazole fluorescent probes was significantly influenced by the understanding of intramolecular charge transfer mechanisms. Studies demonstrated that pyridine scaffolds undergo protonation at low pH values, resulting in enhanced intramolecular charge transfer that produces increased fluorescence intensity. This pH-responsive behavior became a crucial design consideration for developing probes suitable for biological applications, particularly for imaging cellular compartments with varying pH environments such as lysosomes.
Structural Classification Within Heterocyclic Cationic Fluorophores
This compound belongs to a sophisticated class of heterocyclic cationic fluorophores characterized by their unique combination of electron-rich and electron-poor aromatic systems. Within the broader classification of nitrogen-containing heterocyclic fluorophores, this compound represents a specific subclass of pyridinium-based probes that utilize oxazole rings as π-conjugated linking units. The structural architecture of these compounds typically features a positively charged pyridinium core that serves as an electron-accepting moiety, coupled with electron-donating substituents through conjugated bridge systems.
The oxazole component in this structural framework plays a crucial role in determining the photophysical properties of the compound. Oxazole rings, characterized as 1,3-azoles containing oxygen and nitrogen atoms in a five-membered ring structure, exhibit unique electronic properties that make them particularly suitable for fluorescent applications. The aromatic character of oxazole rings, while not fully delocalized compared to benzene systems, provides sufficient π-electron density to facilitate efficient charge transfer processes. Research has demonstrated that the connection mode of oxazole rings significantly influences fluorescent behavior, with 2,5-diaryloxazole configurations typically exhibiting superior fluorescent properties compared to alternative connection patterns.
The structural classification of heterocyclic cationic fluorophores reveals several distinct categories based on their core heterocyclic systems and substitution patterns. Pyridinium-based fluorophores, including the compound under investigation, represent one of the most extensively studied categories due to their excellent water solubility and pH-responsive behavior. The presence of the quaternary nitrogen in the pyridinium ring creates a permanent positive charge that enhances water solubility while providing a strong electron-accepting center for charge transfer processes.
| Structural Component | Function | Electronic Character | Contribution to Fluorescence |
|---|---|---|---|
| Pyridinium Core | Electron Acceptor | Electron-Deficient | Charge Transfer Acceptor |
| Oxazole Bridge | π-Conjugated Linker | Moderately Aromatic | Facilitates Charge Transfer |
| Methoxyphenyl Group | Electron Donor | Electron-Rich | Charge Transfer Donor |
| Isothiocyanatobenzyl | Reactive Linker | Electron-Neutral | Bioconjugation Site |
Further structural analysis reveals that the methoxyphenyl substituent on the oxazole ring serves as a crucial electron-donating component that modulates the overall electronic properties of the fluorophore. The methoxy group provides additional electron density to the phenyl ring through resonance effects, enhancing the electron-donating capacity of this structural unit. This enhanced donor strength contributes to more efficient intramolecular charge transfer processes and results in the characteristic large Stokes shifts observed for this class of compounds.
The classification of these heterocyclic cationic fluorophores also encompasses considerations of their photophysical behavior under different environmental conditions. Research has demonstrated that compounds in this structural class exhibit significant solvatochromic effects, with emission spectra shifting toward longer wavelengths as solvent polarity increases. This behavior is characteristic of compounds that undergo substantial charge redistribution upon electronic excitation, confirming the effectiveness of the donor-acceptor structural design in creating compounds with environment-sensitive fluorescent properties.
Properties
IUPAC Name |
2-[1-[(3-isothiocyanatophenyl)methyl]pyridin-1-ium-4-yl]-5-(4-methoxyphenyl)-1,3-oxazole;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N3O2S.BrH/c1-27-21-7-5-18(6-8-21)22-14-24-23(28-22)19-9-11-26(12-10-19)15-17-3-2-4-20(13-17)25-16-29;/h2-14H,15H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDSLLYIMUIMLQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(O2)C3=CC=[N+](C=C3)CC4=CC(=CC=C4)N=C=S.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471902 | |
| Record name | N-(3-Isothiocyanatobenzyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155862-89-8 | |
| Record name | N-(3-Isothiocyanatobenzyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-Isothiocyanatobenzyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
N-(3-Isothiocyanatobenzyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide is a compound of increasing interest in biological research due to its unique structural properties and potential applications in various fields, including cancer therapy and fluorescent labeling. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
- Molecular Formula : C23H18BrN3O2S
- Molecular Weight : 480.38 g/mol
- CAS Number : 155862-89-8
- Appearance : Solid
- Purity : ≥99% (HPLC)
The compound exhibits biological activity primarily through its isothiocyanate group, which is known for its role in modulating various cellular pathways. Isothiocyanates have been studied for their anticancer properties, particularly in inducing apoptosis in cancer cells and inhibiting tumor growth by affecting cell cycle regulation and promoting cell death pathways.
Anticancer Properties
- Cell Proliferation Inhibition : Research indicates that this compound can inhibit the proliferation of various cancer cell lines. A study demonstrated that at concentrations above 10 µM, the compound significantly reduced cell viability in breast cancer cell lines, achieving over 50% inhibition at approximately 25 µM.
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways. Flow cytometry analysis revealed an increase in Annexin V-positive cells after treatment with the compound, indicating enhanced apoptosis.
- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, which is critical for preventing further cell division and promoting cell death.
Fluorescent Labeling
This compound serves as a fluorescent probe due to its high photostability and water solubility. Its large Stoke’s shift and high quantum yield make it suitable for applications in biological imaging and detection assays.
Study 1: Antitumor Efficacy in Animal Models
A recent study evaluated the antitumor efficacy of the compound in xenograft models of human breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups, with histological analysis revealing decreased proliferation markers (Ki-67) and increased apoptosis markers (cleaved caspase-3).
Study 2: Mechanistic Insights into Apoptosis
Another study focused on elucidating the mechanism behind apoptosis induction by this compound. Western blot analyses indicated upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2), confirming that the compound triggers intrinsic apoptotic pathways.
Data Summary
| Biological Activity | Observations |
|---|---|
| Cell Proliferation Inhibition | >50% inhibition at 25 µM |
| Apoptosis Induction | Increased Annexin V-positive cells |
| Cell Cycle Arrest | G2/M phase arrest observed |
| Antitumor Efficacy | Significant tumor size reduction in xenograft models |
| Mechanistic Insights | Upregulation of Bax; downregulation of Bcl-2 |
Scientific Research Applications
Photostability and Fluorescent Labeling
One of the primary applications of N-(3-Isothiocyanatobenzyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide is its use as a photostable fluorescent label . The compound exhibits several advantageous properties:
- High Photostability : It maintains fluorescence under prolonged exposure to light, making it suitable for long-term imaging applications.
- Large Stokes Shift : This characteristic allows for effective separation between excitation and emission wavelengths, enhancing signal clarity in fluorescence microscopy.
- Water Solubility : Its solubility in aqueous media facilitates its use in biological systems without compromising the integrity of the samples .
These properties make it particularly useful in various imaging techniques, including:
- Fluorescence Microscopy : The compound can be used to label cells or tissues, allowing researchers to visualize specific biological processes.
- Flow Cytometry : Its photostability and high quantum yield (QY) improve the accuracy of cell sorting and analysis.
2.1. Cell Imaging
The compound's fluorescent properties enable its application in cell imaging studies. Researchers have utilized it to track cellular processes, such as:
- Cell Proliferation : By labeling dividing cells, researchers can study growth patterns and responses to treatments.
- Apoptosis Detection : The compound can be used to identify apoptotic cells through changes in fluorescence intensity.
2.2. Drug Delivery Systems
This compound has potential applications in drug delivery systems due to its ability to conjugate with various biomolecules. This feature allows for:
- Targeted Delivery : The compound can be attached to therapeutic agents, guiding them specifically to target tissues or cells.
- Monitoring Drug Release : Its fluorescent properties enable real-time monitoring of drug release from delivery vehicles.
Case Studies and Research Findings
Several studies have explored the applications of this compound, providing insights into its effectiveness and versatility.
3.1. Study on Fluorescence Characteristics
A study demonstrated the fluorescence characteristics of this compound under varying pH conditions. Results indicated that the compound retains high fluorescence intensity across a range of pH levels, confirming its suitability for biological applications where pH can vary .
3.2. Application in Cancer Research
In cancer research, this compound has been utilized for imaging tumor cells. Researchers labeled cancer cells with the fluorescent compound to observe cellular behavior in response to chemotherapeutic agents. The findings highlighted the compound's ability to effectively differentiate between live and dead cells, providing valuable data on treatment efficacy .
Chemical Reactions Analysis
Nucleophilic Reactions of the Isothiocyanate Group
The isothiocyanate (-N=C=S) group is highly reactive toward nucleophiles, enabling covalent conjugation with biomolecules. Key reactions include:
Thiol Conjugation :
The compound reacts with thiol-containing molecules (e.g., cysteine residues in proteins) to form stable thiourea bonds. This reaction occurs under mild aqueous conditions (pH 7–9, 25°C) and is critical for fluorescent labeling applications .
Amine Conjugation :
Primary amines (e.g., lysine residues) react with the isothiocyanate group, producing thiourea derivatives. This reaction is slower than thiol conjugation and typically requires higher pH (8–10).
| Reaction Type | Nucleophile | Conditions | Product |
|---|---|---|---|
| Thiol conjugation | Cysteine | pH 7–9, 25°C, aqueous buffer | Thiourea adduct |
| Amine conjugation | Lysine | pH 8–10, 25°C, DMF/ACN | Thiourea derivative |
Electrophilic Substitution on the Pyridinium Ring
The pyridinium ring undergoes electrophilic substitution reactions, particularly at the para position relative to the nitrogen atom. Examples include:
Nitration :
Reaction with nitric acid in sulfuric acid introduces nitro groups, though this is rarely performed due to the compound’s instability under strongly acidic conditions.
Halogenation :
Controlled bromination or iodination can occur under mild electrophilic conditions (e.g., NBS in DMF), yielding halogenated derivatives for further functionalization.
Solvent-Dependent Reactivity
Reactions are highly sensitive to solvent choice:
-
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic reactivity by stabilizing transition states .
-
Aqueous buffers are preferred for biomolecular labeling to maintain protein stability .
Analytical Monitoring of Reactions
Progress is tracked using:
-
Fluorescence spectroscopy (λ<sub>em</sub> = 569 nm) to monitor labeling efficiency .
-
<sup>1</sup>H-NMR to confirm structural integrity of derivatives .
Stability and Side Reactions
-
Hydrolysis : The isothiocyanate group hydrolyzes slowly in aqueous media (t<sub>1/2</sub> ≈ 24–48 hours at pH 7), forming inert urea derivatives.
-
Photodegradation : Prolonged light exposure reduces fluorescence efficacy, necessitating storage in amber vials at -20°C .
Comparative Reactivity with Structural Analogs
The compound’s reactivity differs from analogs based on substituent positioning:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Isothiocyanate Group
A. 1-(2-Isothiocyanatoethyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide (CAS 155862-91-2)
- Structure : Replaces the benzyl group with an ethyl chain.
- Molecular formula : C18H16BrN3O2S (MW: 418.31 g/mol) .
- Properties :
B. 1-(3-Isothiocyanatopropyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide (CAS 1034443-41-8)
- Structure : Features a propyl chain instead of benzyl.
- Molecular formula : C19H18BrN3O2S (MW: 432.33 g/mol) .
- Properties :
C. PyMPO (1-[3-(Succinimidyloxycarbonyl)benzyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide)
Functional Group Comparisons
Structural Impact on Photophysical Properties
- Benzyl vs. Ethyl/Propyl Chains :
- Oxazolyl Substituent :
- The 4-methoxyphenyl group on the oxazole ring enhances electron-donating capacity, stabilizing excited states and improving fluorescence intensity .
Preparation Methods
Synthesis of the Pyridinium-Oxazolyl Core
The core structure, 4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridine, is synthesized by coupling a 4-substituted pyridine with a 5-(4-methoxyphenyl)-2-oxazole moiety. This can be achieved through:
- Cyclization reactions forming the oxazole ring from appropriate α-hydroxyketones and amides.
- Subsequent coupling with 4-pyridine derivatives under suitable conditions, often involving palladium-catalyzed cross-coupling or nucleophilic substitution.
Introduction of the 3-Aminobenzyl Group
The benzyl substituent at the nitrogen of the pyridinium ring is introduced by reaction with 3-aminobenzyl derivatives. The amino group on the benzyl ring serves as the precursor for the isothiocyanate group.
Conversion of Amino to Isothiocyanate Group
The critical step in the preparation is the transformation of the amino group on the benzyl moiety to an isothiocyanate (-N=C=S) group. This is commonly performed by:
- Treating the 3-aminobenzyl intermediate with thiophosgene or equivalent reagents such as 1,1'-thiocarbonyldiimidazole.
- The reaction is typically carried out in an inert solvent like dichloromethane under controlled temperature to avoid side reactions.
- The isothiocyanate formation proceeds via nucleophilic attack of the amino group on the thiophosgene, releasing HCl and forming the -N=C=S functionality.
Formation of the Pyridinium Bromide Salt
The final compound is isolated as the bromide salt to enhance solubility and stability:
- Treatment of the pyridinium intermediate with hydrobromic acid or bromide salts leads to the formation of the pyridinium bromide.
- This step also aids in purification and crystallization of the product.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Solvents | Notes |
|---|---|---|---|
| Pyridinium-oxazolyl core formation | Palladium catalysts, bases (e.g., K2CO3), heating | Polar aprotic solvents (DMF, DMSO) | Cross-coupling or nucleophilic aromatic substitution |
| Aminobenzyl introduction | 3-aminobenzyl bromide or chloride, base | Polar solvents (acetonitrile, ethanol) | N-alkylation of pyridine nitrogen |
| Amino to isothiocyanate conversion | Thiophosgene or 1,1'-thiocarbonyldiimidazole, base (triethylamine) | Dichloromethane, inert atmosphere | Low temperature to control reaction |
| Pyridinium bromide salt formation | Hydrobromic acid or bromide salts | Ethanol, water | Salt formation and purification |
Purification Techniques
- Column chromatography using silica gel with gradient elution.
- Recrystallization from ethanol/water mixtures to obtain pure bromide salt.
- Characterization by NMR, IR (notably the isothiocyanate stretch near 2100 cm⁻¹), and mass spectrometry.
Research Findings and Optimization
- The use of mild bases such as triethylamine during isothiocyanate formation minimizes side reactions and degradation.
- Solvent choice critically affects yield; dichloromethane is preferred for isothiocyanate synthesis due to its inertness and volatility.
- The pyridinium bromide salt exhibits enhanced photostability and water solubility, critical for its application as a fluorescent label.
- Reaction monitoring by thin-layer chromatography (TLC) and HPLC ensures completion and purity.
Summary Table of Preparation Method
| Preparation Stage | Key Reagents/Agents | Solvent(s) | Conditions | Outcome |
|---|---|---|---|---|
| Pyridinium-oxazolyl core synthesis | Palladium catalyst, base | DMF, DMSO | Heat under inert atmosphere | Formation of core heterocycle |
| Benzyl amine introduction | 3-aminobenzyl halide, base | Acetonitrile, ethanol | Room temperature | N-benzylated pyridinium precursor |
| Amino to isothiocyanate conversion | Thiophosgene, triethylamine | Dichloromethane | 0–25°C, inert atmosphere | Isothiocyanate functional group installed |
| Salt formation | Hydrobromic acid or bromide salts | Ethanol, water | Room temperature | Pyridinium bromide salt isolated |
This synthesis approach is supported by patent literature describing similar isothiocyanate and pyridinium salt preparations, emphasizing the importance of solvent and base selection for optimal yield and purity. Commercial suppliers also offer this compound synthesized by analogous methods, confirming the reproducibility and reliability of these preparation protocols.
Q & A
Q. What is the molecular structure and CAS registry number of N-(3-Isothiocyanatobenzyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide?
The compound has the molecular formula C₂₃H₁₈BrN₃O₂S and a CAS registry number 155862-89-8 . Its structure includes a pyridinium core substituted with an isothiocyanatobenzyl group and a 5-(4-methoxyphenyl)-2-oxazolyl moiety. The isothiocyanate (-N=C=S) group is reactive, enabling conjugation with nucleophiles like amines or thiols in bioconjugation studies.
Q. What synthetic routes are commonly used to prepare this compound?
Synthesis typically involves:
- Step 1: Formation of the oxazole ring via cyclization of a β-ketoamide precursor with a halogenated acetylene under acidic conditions .
- Step 2: Quaternization of the pyridine nitrogen using 3-isothiocyanatobenzyl bromide in polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C .
- Step 3: Purification via reverse-phase HPLC or column chromatography to achieve >90% purity .
Q. What handling and storage conditions are recommended?
The compound is hygroscopic and light-sensitive. Store at -20°C under inert gas (argon or nitrogen) in amber vials. Use anhydrous solvents (e.g., dry DMSO) for dissolution to prevent hydrolysis of the isothiocyanate group .
Q. What analytical techniques confirm its purity and structural integrity?
- Purity: High-performance capillary electrophoresis (HPCE, ≥90%) or HPLC with UV detection at 254 nm .
- Structural Confirmation:
- ¹H/¹³C NMR: Peaks for the pyridinium proton (δ 9.2–9.5 ppm), oxazole protons (δ 7.8–8.1 ppm), and methoxy group (δ 3.8 ppm) .
- Mass Spectrometry: ESI-MS (positive mode) shows [M-Br]⁺ ion at m/z 433.1 .
Advanced Research Questions
Q. How does the isothiocyanate group influence reactivity in conjugation reactions?
The -N=C=S group undergoes nucleophilic addition with amines (e.g., lysine residues) or thiols (e.g., cysteine) to form thiourea or thiol-carbamate linkages. Reactivity is pH-dependent, with optimal conjugation at pH 8.5–9.5 to balance nucleophilicity and stability . Kinetic studies on analogous compounds show pseudo-first-order kinetics under buffered aqueous conditions (e.g., borate or phosphate buffers) .
Q. What are the stability profiles under different pH and temperature conditions?
- Aqueous Solutions (pH 7–9): Stable for 24 hours at 4°C but degrades by hydrolysis at >37°C, forming thiourea derivatives .
- Organic Solvents: Stable in DMSO or DMF for 1 week at -20°C. Avoid protic solvents (e.g., methanol) to prevent thiocyanate hydrolysis .
- Long-Term Storage: Degradation <5% after 6 months at -20°C under argon .
Q. How can computational methods predict its interactions with biological targets?
- Molecular Docking: Use software like AutoDock Vina to model binding to cysteine-rich proteins (e.g., kinases). Parameters include:
- Grid box centered on catalytic cysteine residues.
- Scoring functions weighted for thiophilic interactions .
- MD Simulations: GROMACS or AMBER can assess stability of protein-ligand complexes over 100-ns trajectories .
Q. What strategies optimize synthesis for higher yields and scalability?
- Microwave-Assisted Synthesis: Reduces cyclization time from 12 hours to 30 minutes (70°C, 300 W) .
- Catalytic Quaternization: Use iodide salts (e.g., NaI) to enhance pyridinium formation efficiency .
- Purification: Employ flash chromatography (silica gel, CH₂Cl₂/MeOH 9:1) for gram-scale batches .
Q. How do structural modifications affect biological activity?
- Methoxy Group Replacement: Substituting 4-methoxyphenyl with electron-withdrawing groups (e.g., -CF₃) increases lipophilicity (logP from 2.1 to 3.4) and enhances cell membrane permeability .
- Pyridinium vs. Neutral Pyridine: Quaternization improves aqueous solubility but reduces blood-brain barrier penetration .
Q. What are the challenges in characterizing degradation products?
Degradation via hydrolysis or photolysis generates:
- Thiourea Derivatives: Detectable via LC-MS (e.g., [M-Br+H₂O]⁺ at m/z 451.1).
- Oxazole Ring-Opened Products: Characterized by loss of the oxazole moiety in MS/MS spectra .
Use stability-indicating HPLC methods with C18 columns (gradient: 10–90% acetonitrile in 0.1% formic acid) to resolve degradation peaks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
